molecular formula C14H12BrNOS B11344921 5-bromo-1-methyl-3-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one

5-bromo-1-methyl-3-(thiophen-2-ylmethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11344921
M. Wt: 322.22 g/mol
InChI Key: GQCKOIUCWSTREE-UHFFFAOYSA-N
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Description

5-BROMO-1-METHYL-3-[(THIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-1-METHYL-3-[(THIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Thiophene Attachment: The thiophene ring can be attached via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-1-METHYL-3-[(THIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), organolithium reagents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

5-BROMO-1-METHYL-3-[(THIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-BROMO-1-METHYL-3-[(THIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-BROMO-2-METHYL-1H-INDOLE: A similar indole derivative with a bromine atom and a methyl group but lacking the thiophene ring.

    3-(2-THIENYL)-1H-INDOLE: An indole derivative with a thiophene ring but without the bromine atom and methyl group.

Uniqueness

5-BROMO-1-METHYL-3-[(THIOPHEN-2-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to the presence of both the bromine atom and the thiophene ring, which may confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C14H12BrNOS

Molecular Weight

322.22 g/mol

IUPAC Name

5-bromo-1-methyl-3-(thiophen-2-ylmethyl)-3H-indol-2-one

InChI

InChI=1S/C14H12BrNOS/c1-16-13-5-4-9(15)7-11(13)12(14(16)17)8-10-3-2-6-18-10/h2-7,12H,8H2,1H3

InChI Key

GQCKOIUCWSTREE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=CC=CS3

Origin of Product

United States

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